Product packaging for 2-Methylpyridine(Cat. No.:CAS No. 109-06-8)

2-Methylpyridine

Cat. No.: B031789
CAS No.: 109-06-8
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Description

2-Methylpyridine, also known as 2-picoline, is a vital N-heterocyclic compound and a versatile building block in organic synthesis and chemical research. Its primary research value lies in its role as a key precursor and ligand in the synthesis of complex molecules. In pharmaceutical research, it is extensively utilized in the production of herbicides, insecticides, and particularly as a fundamental intermediate for the synthesis of niacin (vitamin B3) and various pyridine-based pharmaceuticals. Its mechanism of action in these contexts often involves acting as a coordinating ligand for metal centers in catalytic systems or undergoing functionalization (e.g., oxidation, amination, alkylation) to construct more complex nitrogen-containing heterocycles. Furthermore, this compound serves as a valuable solvent and reagent in specialty chemical synthesis and is investigated for its utility in the development of polymers and coordination chemistry. Its distinct electronic properties and steric profile, imparted by the methyl group adjacent to the nitrogen, make it a subject of study in catalysis and materials science. This product is intended for laboratory and research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N<br>C6H7N<br>C5H4N(CH3) B031789 2-Methylpyridine CAS No. 109-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3
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InChI Key

BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=N1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021899
Record name 2-Methylpyridine
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Molecular Weight

93.13 g/mol
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Physical Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C
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Flash Point

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible
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Density

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Color/Form

Colorless liquid

CAS No.

109-06-8, 38762-42-4, 1333-41-1
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Melting Point

-94 °F (NTP, 1992), -66.65 °C, -70 °C
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Advanced Synthetic Methodologies for 2 Methylpyridine and Its Derivatives

Catalytic Dehydrocyclization Processes

Catalytic dehydrocyclization, a cornerstone of pyridine (B92270) synthesis, involves the condensation of aldehydes or ketones with ammonia (B1221849) over a catalyst at elevated temperatures. wikipedia.org This process combines dehydration, dehydrogenation, and cyclization steps to form the pyridine ring.

The vapor-phase reaction of acetaldehyde (B116499) with ammonia is a primary industrial route for producing a mixture of 2-methylpyridine and 4-methylpyridine (B42270). wikipedia.orgresearchgate.net This reaction, a variant of the Chichibabin pyridine synthesis, is typically conducted in a fixed-bed reactor at temperatures ranging from 350 to 550°C. wikipedia.orgchemicalbook.com The process involves passing the gaseous reactants over a solid heterogeneous catalyst. wikipedia.org

Research has shown that the molar ratio of the reactants significantly impacts the product yield. For instance, in a study using potassium salts of 12-tungstophosphoric acid as the catalyst, the yield of pyridine bases was observed to increase as the ammonia-to-acetaldehyde mole ratio rose to 0.9, after which the yield decreased. This decrease is presumed to be due to the deactivation of some active acidic sites on the catalyst at higher ammonia concentrations. Under optimized conditions, the total yield of this compound and 4-methylpyridine can range from 40% to over 64%. chemicalbook.com

The choice of catalyst is critical for achieving high yield and selectivity in methylpyridine synthesis. A variety of solid acid catalysts have been developed and investigated. Commercially, oxide catalysts such as modified alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) are common. wikipedia.org

Advanced catalyst systems include crystalline aluminosilicates like ZSM-5 zeolites, which have been found to be active and selective for the formation of lower pyridine bases. researchgate.net The catalytic activity of zeolites can be tuned by modifying the Si/Al ratio and by introducing metal cations like thallium(I), lead(II), cobalt(II), and zinc(II). researchgate.net For instance, zeolites from the pentasil family with a pore size greater than 5.5 angstroms and SiO₂/Al₂O₃ ratios between 200-400 are preferred for these reactions. google.com

Other investigated systems include potassium salts of 12-tungstophosphoric acid (KₓH₃₋ₓPW₁₂O₄₀), which exhibit moderate acidity and good thermal stability. Among these, K₂.₅H₀.₅PW was identified as providing the maximum yield of 2- and 4-methylpyridine. Furthermore, studies on cadmium-based catalysts supported on kaolin (B608303) have shown promising results. A monocomponent catalyst (CK-13) containing 13.0% CdO on kaolin yielded 41.2% this compound, while a two-component system (CChK-13) with 13.0% CdO and 5.0% Cr₂O₃ on kaolin increased the yield to 45.4%. e3s-conferences.orgsemanticscholar.org The addition of peptizers, such as phosphoric acid, was also found to enhance catalyst activity. semanticscholar.org

Table 1: Comparison of Heterogeneous Catalysts in Methylpyridine Synthesis

Catalyst System Reactants Temperature (°C) Key Products Yield/Selectivity Source(s)
K₂.₅H₀.₅PW₁₂O₄₀ Acetaldehyde, Ammonia 350-450 This compound, 4-Methylpyridine Total yield: 38.0–64.5%
Al₂O₃ Acetaldehyde, Ammonia 350-550 This compound, 4-Methylpyridine Total yield: 40-60% chemicalbook.com
CK-13 (13% CdO, 87% Kaolin) Acetylene (B1199291), Ammonia 420 This compound 41.2% e3s-conferences.orgsemanticscholar.org
CChK-13 (13% CdO, 5% Cr₂O₃, 82% Kaolin) Acetylene, Ammonia 420 This compound 45.4% e3s-conferences.orgsemanticscholar.org
ZSM-5 Zeolite Acetaldehyde, Ammonia 350-550 Pyridine, Picolines - researchgate.netgoogle.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. researchgate.net Its application to the synthesis of this compound derivatives allows for reactions at elevated temperatures and pressures that are not feasible in standard laboratory glassware. nih.gov

A robust and green method for the α-methylation of various substituted pyridines has been developed using a simple bench-top continuous flow setup. nih.gov In this process, a solution of the starting pyridine in a low-boiling-point primary alcohol, such as 1-propanol, is pumped through a heated stainless steel column packed with a heterogeneous catalyst. nih.govnih.gov

Raney® nickel has proven to be an effective catalyst for this transformation. nih.govnih.gov The use of a back-pressure regulator allows the solvent to be superheated to temperatures above 180°C, significantly accelerating the reaction. nih.govresearchgate.net This approach provides 2-methylated pyridines with high regioselectivity and in very good yields, often without the need for further purification. nih.govresearchgate.net The method contrasts sharply with older batch protocols that required high-boiling-point solvents like 1-octanol (B28484) and extremely long reaction times (up to 438 hours), followed by laborious acid-wash extractions. nih.govresearchgate.net Optimization of the flow rate and substrate concentration is necessary to achieve complete conversion while avoiding undesired side reactions like over-methylation. nih.gov

Table 2: α-Methylation of Substituted Pyridines using Continuous Flow Chemistry

Entry Starting Pyridine Product Isolated Yield (%) Source(s)
1 4-Phenylpyridine 2-Methyl-4-phenylpyridine 82 researchgate.net
2 4-(Trifluoromethyl)pyridine 2-Methyl-4-(trifluoromethyl)pyridine 69 researchgate.net
3 4-Methoxypyridine 2-Methyl-4-methoxypyridine 75 researchgate.net
4 3-Fluoropyridine 3-Fluoro-2-methylpyridine 80 researchgate.net
5 Pyridine This compound 72 researchgate.net
6 3,5-Dichloropyridine 3,5-Dichloro-2-methylpyridine 81 researchgate.net
7 3-Chloropyridine 3-Chloro-2-methylpyridine 78 researchgate.net
8 4-Chloropyridine 4-Chloro-2-methylpyridine 77 researchgate.net

The high regioselectivity observed in the flow α-methylation of pyridines has prompted investigations into the underlying reaction mechanism. Two primary pathways have been proposed. nih.govresearchgate.net

One potential mechanism involves a Ladenberg rearrangement . researchgate.netnih.gov In this scenario, the pyridine nitrogen is first alkylated by a reactive species derived from the alcohol, forming a pyridinium (B92312) intermediate. This intermediate then undergoes a thermally induced rearrangement to yield the more stable C-alkylated product, with a strong preference for the α-position (C2). researchgate.net

A second proposed mechanism involves the generation of alkyl radicals . nih.govresearchgate.net It is suggested that highly reactive methyl species (*CH₃) are formed on the surface of the Raney® nickel catalyst from the C1 carbon of the primary alcohol. nih.govnih.gov These radicals then attack the pyridine ring. The attack preferentially occurs at the electron-deficient α-positions (C2 and C6), which are sterically less hindered, leading to the observed high selectivity for this compound. researchgate.net The generation of alkyl radicals for C-H functionalization is a powerful strategy, and related methods using photoredox catalysis with pyridine N-oxides as hydrogen atom transfer agents have also been explored to create alkyl radicals for modifying heteroarenes. acs.orgnih.govresearchgate.net

Metalation Strategies for this compound Derivatives

Metalation, particularly deprotometalation using strong bases, is a versatile strategy for the functionalization of pyridine rings. For this compound, metalation can occur either at the methyl group, which is acidic, or at a C-H bond on the pyridine ring, typically at the C6 position due to the directing effect of the ring nitrogen.

The reaction of this compound with a strong base, such as an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA), can selectively remove a proton. Deprotonation of the methyl group creates a nucleophilic 2-picolyl anion. This anion can then be reacted with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install various functional groups at the methyl position, yielding substituted ethylpyridine derivatives.

Alternatively, directed ortho-metalation can achieve functionalization on the pyridine ring. While the methyl group can also be deprotonated, specific bases and conditions can favor deprotonation at the C6 position. The resulting organometallic intermediate can then react with electrophiles to introduce substituents at the position adjacent to the nitrogen atom. Catalyzed metalation techniques can enhance the regioselectivity and efficiency of these transformations. acs.org For instance, studies on the metalation of related substituted pyridines have utilized specialized bases like LICKOR (n-butyllithium-potassium tert-butoxide) to achieve advantageous reactivity. researchgate.net These strategies provide a powerful toolkit for creating complex, highly substituted this compound derivatives.

Derivatization via N-Oxide Strategy

The formation of an N-oxide is a pivotal strategy for the functionalization of the pyridine ring in this compound, also known as 2-picoline. The introduction of an oxygen atom to the nitrogen enhances the reactivity of the pyridine ring, particularly at the C2 (alpha) and C4 (gamma) positions, by altering its electronic properties. researchgate.net This activation makes the N-oxide a versatile intermediate for introducing a variety of substituents that are otherwise difficult to incorporate directly onto the parent pyridine.

The synthesis of this compound N-oxide is typically achieved by oxidizing this compound. Common oxidizing agents include hydrogen peroxide in acetic acid or peroxyacids. chemicalforums.comacs.org While the reaction is straightforward, purification of the resulting N-oxide can be challenging due to its polarity, water solubility, and hygroscopic nature. chemicalforums.comchemicalbook.com

Once formed, the this compound N-oxide can undergo several important transformations:

Reaction with Acetic Anhydride: A classic transformation is the Boekelheide rearrangement, which occurs when 2-picoline N-oxide is treated with acetic anhydride. acs.orgyoutube.com This reaction primarily yields 2-acetoxymethylpyridine, along with smaller amounts of 3-acetoxy-2-methylpyridine and 2-pyridinemethanol (B130429) acetate. youtube.com The 2-acetoxymethylpyridine can be subsequently hydrolyzed to form 2-pyridinemethanol, a valuable synthetic building block.

Deoxygenative Functionalization: The N-oxide group can be activated by various reagents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by nucleophilic attack. youtube.com This process, often called deoxygenative chlorination, introduces a chlorine atom at the 2- or 4-position. For instance, treatment with POCl₃ can yield 2-chloro-6-methylpyridine (B94459) or 4-chloro-2-methylpyridine.

Cyanation: The introduction of a cyano group can be achieved by reacting the N-oxide with reagents like trimethylsilyl (B98337) cyanide (TMSCN) or by treating an activated N-oxide salt (e.g., the methoxy (B1213986) salt formed with dimethyl sulfate) with sodium cyanide. youtube.com This provides a route to cyanopyridines, which are precursors to carboxylic acids, amides, and amines.

Nitration: Electrophilic nitration of this compound itself is challenging and often requires harsh conditions. However, the N-oxide can be nitrated more readily. The reaction of this compound N-oxide with nitric and sulfuric acids typically yields 2-methyl-4-nitropyridine (B19543) 1-oxide. The nitro group can then serve as a handle for further synthetic modifications or be reduced to an amino group.

The table below summarizes key derivatization reactions starting from this compound N-oxide.

Reaction Type Reagents Primary Product(s) Significance
RearrangementAcetic Anhydride2-AcetoxymethylpyridineFunctionalization of the methyl group
Deoxygenative HalogenationPOCl₃, SOCl₂2-Chloro-6-methylpyridine, 4-Chloro-2-methylpyridineIntroduction of a versatile halogen handle
CyanationDimethyl sulfate, NaCN2-Cyano-6-methylpyridineSynthesis of precursors for acids, amides
NitrationHNO₃, H₂SO₄2-Methyl-4-nitropyridine 1-oxideIntroduction of a nitro group for further functionalization

Synthesis of Substituted this compound Scaffolds for Specific Applications

The this compound core is a fundamental scaffold in the development of molecules for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. chemicalbook.comwikipedia.org Advanced synthetic methods focus on constructing highly substituted and complex derivatives from this basic structure.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for building complex molecular architectures. Starting from halogenated 2-methylpyridines (e.g., 5-bromo-2-methylpyridin-3-amine), Suzuki coupling with various arylboronic acids can generate a library of novel biaryl pyridine derivatives. mdpi.com These reactions typically use a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.com The resulting substituted scaffolds have been investigated for their biological activities, including as potential antibacterial agents. mdpi.com

Condensation Reactions: The methyl group of this compound is sufficiently acidic to participate in condensation reactions, especially when activated by electron-withdrawing groups on the pyridine ring. mdpi.com For example, 2-methyl-3-nitropyridines can condense with aromatic aldehydes in the presence of a base to form 2-styryl-3-nitropyridines. mdpi.com These vinylpyridine derivatives can undergo further modifications, such as nucleophilic aromatic substitution (SNAr) of the nitro group, leading to highly functionalized and often fluorescent compounds. mdpi.com Another key condensation reaction is the reaction with formaldehyde (B43269) to produce 2-vinylpyridine, a monomer used in the synthesis of copolymers for adhesives. wikipedia.org

Flow Synthesis: Modern synthetic techniques like continuous flow chemistry offer greener and more efficient routes to this compound derivatives. nih.gov A flow synthesis method for the α-methylation of pyridines has been developed using a column packed with Raney® nickel as a heterogeneous catalyst. nih.govresearchgate.net Pumping a solution of a pyridine derivative and a primary alcohol (like 1-propanol) through the heated column produces the corresponding 2-methylated pyridine with high selectivity and in a much shorter reaction time compared to traditional batch methods. nih.gov

De Novo Synthesis Strategies: For highly complex, polysubstituted pyridine targets, such as certain natural products, chemists often employ de novo synthesis strategies where the pyridine ring itself is constructed as part of the synthetic sequence. chemrxiv.org While not starting from this compound, these methods, like the Liebeskind pyridine synthesis or pyran-to-pyridine conversions, are crucial for accessing specific substitution patterns that are unattainable through simple functionalization of the pre-formed ring. chemrxiv.org These approaches have been instrumental in the total synthesis of limonoid alkaloids like xylogranatopyridine B and granatumine A. chemrxiv.org

The following table highlights some synthetic strategies for creating substituted this compound scaffolds.

Synthetic Strategy Starting Material Example Key Reagents/Catalysts Product Class Application Area
Suzuki Coupling5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄, Arylboronic acids, K₃PO₄Biaryl PyridinesMedicinal Chemistry mdpi.com
Aldol Condensation2-Methyl-3-nitropyridineAromatic aldehydes, Base2-StyrylpyridinesFluorescent Dyes, Materials mdpi.com
CondensationThis compoundFormaldehyde2-VinylpyridinePolymer Industry wikipedia.org
Flow α-MethylationPyridineRaney® Nickel, 1-Propanol2-MethylpyridinesGreen Chemistry, General Synthesis nih.gov

These advanced methodologies provide chemists with a robust toolkit to synthesize a diverse array of substituted this compound scaffolds, enabling the exploration of new chemical space for various scientific and industrial applications.

Synthesis and Reactivity of 2 Methylpyridine

Synthesis of 2-Methylpyridine

Historically isolated from coal tar, this compound is now predominantly produced through chemical synthesis to ensure higher purity and yield. quimicaorganica.org

The Chichibabin pyridine (B92270) synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction used to create pyridine rings. spectrabase.com The reaction involves aldehydes, ketones, or α,β-unsaturated carbonyl compounds reacting with ammonia (B1221849). spectrabase.com In a common industrial application of this method, a mixture of this compound and 4-methylpyridine (B42270) is produced from the reaction of acetaldehyde (B116499) and ammonia over an oxide catalyst at high temperatures (350–500 °C). spectrabase.com Though yields can be moderate and mixtures of isomers are often formed, the low cost of the starting materials makes this an economically viable route. acs.org

Several other methods are employed for the synthesis of this compound:

Condensation of Acetaldehyde and Ammonia : This is a primary industrial route where acetaldehyde and ammonia are passed over a catalyst, often a modified alumina (B75360) or silica (B1680970), at elevated temperatures to produce a mixture of this compound and 4-methylpyridine. quimicaorganica.orgspectrabase.com

Cyclization of Acetone (B3395972) and Acrylonitrile (B1666552) : This method involves the condensation of acetone and acrylonitrile to form 5-oxohexanenitrile, which then undergoes cyclization to yield 2-picoline. quimicaorganica.org This route can offer better selectivity towards the 2-isomer compared to the Chichibabin synthesis with acetaldehyde. spectrabase.com

Continuous Flow Synthesis : Modern approaches utilize continuous flow chemistry for the α-methylation of pyridine. spectrabase.com In one example, pyridine is passed through a column packed with a catalyst like Raney® nickel in the presence of an alcohol (e.g., 1-propanol) at high temperature. spectrabase.com This method offers advantages such as shorter reaction times, enhanced safety, and reduced waste. spectrabase.com

Chemical Reactivity of this compound

The reactivity of this compound is centered on both the pyridine ring and the methyl group.

The methyl group of this compound is susceptible to oxidation. quimicaorganica.org A common and synthetically useful reaction is its oxidation to pyridine-2-carboxylic acid (picolinic acid) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). quimicaorganica.org Picolinic acid is a valuable intermediate in its own right. quimicaorganica.org Oxidation can also be achieved through vapor-phase catalytic processes. The N-oxide of this compound can also be formed, which enhances the reactivity of the molecule, particularly at the methyl group.

The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uci.edu The reaction requires harsh conditions, and the electrophile typically adds to the 3-position. uci.edu This is because the cationic intermediate formed by attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions, which would place a positive charge on the electronegative nitrogen atom in one of the resonance structures. uci.edu Friedel-Crafts alkylation and acylation reactions are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom. uci.edu

This compound, like pyridine itself, acts as a ligand in coordination chemistry, donating its lone pair of electrons on the nitrogen atom to form complexes with various metal ions. It is classified as a two-electron, L-type ligand. It can form stable complexes with transition metals such as copper(II), cobalt(II), and silver(I). nist.gov The presence of the methyl group at the 2-position can introduce steric hindrance, influencing the geometry and stability of the resulting metal complexes compared to those of unsubstituted pyridine. These coordination complexes are studied for their magnetic, spectroscopic, and potential catalytic properties.

Coordination Chemistry and Catalysis Enabled by 2 Methylpyridine Ligands

Design and Synthesis of 2-Methylpyridine-Based Ligands

The design and synthesis of ligands incorporating the this compound moiety often leverage its basic nitrogen atom for coordination and its methyl group for steric and electronic modulation. While this compound itself can act as a direct ligand, more complex structures are also synthesized by incorporating the this compound framework. For instance, bispyridine ligands have been prepared using derivatives such as 2-methyl-isonicotinic acid through amide coupling reactions. These synthetic routes allow for the creation of ligands with varying chain lengths and functionalities, which can then complex with transition metals. The strategic placement of the methyl group at the 2-position (ortho to the nitrogen) is crucial, as it can influence the steric environment around the metal center, thereby impacting catalytic activity, regioselectivity, and stereoselectivity.

Transition Metal Complexes with this compound Ligands

This compound and its derivatives form a variety of complexes with transition metals, influencing their reactivity and catalytic performance.

Rhodium(I) Carbonyl Complexes and Methanol (B129727) Carbonylation

Research findings indicate that the inclusion of strong electron-donor ligands like pyridines enhances the nucleophilicity of the rhodium center, consequently improving the catalytic activity of these complexes fishersci.sefishersci.com. In comparative studies, the pseudo-first-order rate constants for CH3I addition to complexes containing pyridine (B92270) and 2-substituted pyridine ligands followed the order: pyridine > this compound > 2-phenylpyridine (B120327) fishersci.senih.gov. This suggests that while this compound enhances activity relative to some other substituted pyridines, the parent pyridine might offer slightly faster oxidative addition kinetics in certain contexts.

The catalytic cycle for methanol carbonylation typically involves the initial reaction of methanol with iodide ions to produce methyl iodide. Subsequently, the anionic species cis-[Rh(CO)2I2]- is generated as the primary active species, which then interacts with the methyl iodide. This interaction leads to the formation of a hexacoordinated intermediate, [(CH3)Rh(CO)2I3]-, which is synthetically unstable and undergoes a migratory insertion of the methyl group to a carbonyl ligand, forming an acetyl complex [(CH3CO)Rh(CO)I3]- ereztech.com. These rhodium(I) complexes with this compound ligands have demonstrated a higher turnover number compared to the well-known [Rh(CO)2I2]- species in methanol carbonylation fishersci.sefishersci.com.

Molybdenum Complexes and Their Coordination Properties

This compound has been shown to coordinate with molybdenum in various complexes, influencing their structural and electronic properties. For example, reactions of molybdenum(V) chloride (MoCl5) with this compound in tetrahydrofuran (B95107) (THF) lead to the formation of molybdenum complexes where this compound coordinates through its nitrogen atom orientjchem.orgsemanticscholar.org. This N→Mo coordination is evidenced by an upward shift in the C=N stretching vibration and torsion, as well as a decrease in the Mo=O stretching frequency in the infrared spectra orientjchem.orgsemanticscholar.org. These spectral changes are attributed to an inductive effect on the ligand-molybdenum cation coordination and dπ-pπ back bonding, which collectively increase the electron density within the pyridine ring and strengthen the coordinate bond orientjchem.orgsemanticscholar.org.

Nickel-Catalyzed Reactions with this compound as a Secondary Ligand

In nickel-catalyzed reactions, this compound frequently serves as a crucial secondary or ancillary ligand, significantly impacting the reactivity and selectivity of various transformations. In NiH-catalyzed migratory hydroamination, the addition of this compound as a secondary ligand has been found to improve both reactivity and regioselectivity, particularly when used in conjunction with a bipyridine ligand (L1) fishersci.cafishersci.be. Its role is believed to be during the oxidative addition step of the catalytic cycle fishersci.caamericanelements.com.

Mechanistic Studies of Catalytic Cycles

Mechanistic investigations are critical for understanding the role of this compound in catalytic cycles. In rhodium-catalyzed methanol carbonylation, the rate-determining step involves the oxidative addition of methyl iodide to the active Rh(I) species. The subsequent migratory insertion of the methyl group to a coordinated carbonyl ligand leads to the formation of an acyl intermediate, which then undergoes reductive elimination to yield the product ereztech.comcenmed.com. The presence of this compound influences the kinetics of this oxidative addition, highlighting its direct involvement in the rate-limiting step fishersci.se.

For [2+2+2] cycloaddition reactions catalyzed by transition metals like cobalt or rhodium, the mechanism often involves initial ligand exchange, followed by oxidative coupling to form a metallacyclediene intermediate. Subsequent steps include migratory insertion and reductive elimination wikipedia.orgfishersci.noamericanelements.com. In the context of this compound formation via such cycloadditions, internal [4+2] cycloaddition pathways have been observed to be preferred over migratory insertion into the metallacycle wikipedia.org. Density functional theory (DFT) studies are frequently employed to elucidate the intricate details of these catalytic cycles, including the influence of ligands like this compound on various transition states and intermediates wikipedia.org.

Regioselectivity and Stereoselectivity in this compound-Mediated Catalysis

The presence of this compound as a ligand or additive can significantly impact the regioselectivity and stereoselectivity of catalytic reactions. In nickel-catalyzed migratory hydroamination, this compound has been shown to improve regioselectivity, allowing for predictable and switchable outcomes where either terminal or benzylic amination products can be obtained with high selectivity through ligand control fishersci.cafishersci.be. Similarly, in Ni-catalyzed regiodivergent sp3 C–H functionalization, this compound acts as a key additive that boosts chemoselectivity americanelements.comfishersci.ch.

In the realm of [2+2+2] cycloadditions, the steric effects exerted by substituents, including those from pyridine-based ligands, play a crucial role in dictating the regioselectivity and stereoselectivity of metallacycle formation wikipedia.org. For instance, bulky substituents can favor specific carbon positions (e.g., α-carbons) within the metallacycle, influencing the final product's isomer distribution wikipedia.org. Computational studies, such as DFT, are instrumental in understanding these subtle electronic and steric influences on regioselectivity wikipedia.org.

Furthermore, this compound has been involved in regioselective C–H alkylation reactions. For example, half-sandwich rare-earth catalysts have enabled the ortho-C–H alkylation of this compound with internal alkenes, yielding products with excellent regioselectivity (>19:1 regiomeric ratio) ereztech.com. Ligand-controlled regioselectivity has also been observed in zirconium-catalyzed C(sp3)–H addition of alkyl pyridines to olefins fishersci.com. The ability of this compound to participate in the generation of highly unstabilized nucleophiles has also been exploited in enantioselective iridium-catalyzed allylic substitution reactions, showcasing its influence on stereochemical outcomes fishersci.com.

This compound as a Privileged Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to bind to a wide array of biological targets, allowing for the development of diverse therapeutic agents. nih.gov The this compound structure, a pyridine ring substituted with a methyl group at the second position, is a prominent example of this concept. Its unique electronic and steric properties make it a valuable core for designing new drugs.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in various non-covalent interactions, such as π-π stacking, with biological macromolecules. The methyl group at the 2-position provides a crucial anchor point for further chemical modification and diversification. This allows chemists to systematically alter the molecule's structure to optimize its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov The versatility of the this compound scaffold has led to its incorporation into a multitude of compounds with a broad spectrum of biological activities, cementing its importance in drug discovery and development. nih.gov

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound, also known as 2-picoline, is a critical starting material and intermediate in the synthesis of numerous pharmaceutical products. wikipedia.org Its reactivity, particularly at the methyl group and the pyridine ring, allows for its conversion into more complex molecules that form the basis of active pharmaceutical ingredients (APIs). chemicalbook.com

One of the principal uses of this compound is as a precursor for 2-vinylpyridine, which is produced via condensation with formaldehyde (B43269). wikipedia.org This vinylpyridine derivative is a key monomer used in various applications. Furthermore, this compound is an essential intermediate in the manufacturing of several specific drugs. For example, it is used in the production of the anti-protozoal drug amprolium (B1666021) and the platinum-based anticancer agent picoplatin. wikipedia.org It also serves as a building block for the synthesis of the antihistamine dimethindene, the antiarrhythmic agent encainide, long-acting sulfonamides, and the organophosphorus antidote pralidoxime (B1201516) chloride. wikipedia.orgchemicalbook.com The industrial production of this compound is achieved through several routes, including the condensation of acetaldehyde (B116499) with ammonia (B1221849) or the cyclization of acetylene (B1199291) and acetonitrile (B52724), ensuring a steady supply for the pharmaceutical industry. chemicalbook.comresearchgate.net

Table 1: Active Pharmaceutical Ingredients Derived from this compound

API NameTherapeutic ClassSource
AmproliumAntiprotozoal wikipedia.org
PicoplatinAnticancer wikipedia.org
DimethindeneAntihistamine wikipedia.org
EncainideAntiarrhythmic wikipedia.org
Pralidoxime chlorideOrganophosphate Antidote chemicalbook.com
Sulfonamides (long-acting)Antibacterial chemicalbook.com

Biological Activity and Pharmacological Potential of this compound Derivatives

Derivatives of this compound are a significant area of research in oncology due to their potent and varied anticancer activities. arabjchem.org The incorporation of the this compound scaffold into larger molecules has led to the discovery of compounds that can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and target specific signaling pathways involved in tumorigenesis. nih.gov

One of the most direct examples is Picoplatin , a third-generation platinum-based chemotherapy agent derived from this compound, designed to overcome resistance to earlier platinum drugs like cisplatin (B142131) and carboplatin. wikipedia.org

Research has also focused on hybrid molecules. For instance, novel pyridine-thiazole hybrids have demonstrated significant antiproliferative activity against various tumor cell lines, including leukemia, with some compounds showing high selectivity for cancer cells over normal cells. mdpi.com Similarly, imidazo[1,2-a]pyridine derivatives, which can be synthesized from 2-picoline precursors, have been shown to reduce the growth of breast cancer cells (MCF-7 and HCC1937) in a dose-dependent manner by inducing cell cycle arrest and apoptosis. nih.gov Studies on pyridine-ureas have identified compounds with potent growth inhibitory activity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cell lines. nih.gov

Table 2: Anticancer Activity of this compound Derivative Families

Derivative ClassCancer Cell Line(s)Observed EffectSource
PicoplatinVarious solid tumorsDNA alkylating agent wikipedia.org
Imidazo[1,2-a]pyridinesHCC1937, MCF-7 (Breast)Reduced cell growth, induced apoptosis nih.gov
Pyridine-Thiazole HybridsHL-60 (Leukemia)High antiproliferative activity mdpi.com
Pyridine-UreasMCF-7 (Breast), A549 (Lung), HCT-116 (Colorectal)Potent growth inhibition nih.gov
2-Methylquinoline-Pyridine HybridsA549 (Lung), MCF-7 (Breast)Anticancer effects comparable to doxorubicin researchgate.net

The this compound scaffold is a key component in the development of new antimicrobial agents. researchgate.net Its derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi. The pyridine nucleus is a feature of established antibacterial drugs like sulfapyridine (B1682706) and the tuberculosis antibiotic isoniazid. nih.gov

Recent research has explored novel derivatives with enhanced antimicrobial properties. For example, a series of thienopyridine derivatives synthesized from a pyridine precursor demonstrated good to strong activity against microbial strains such as Escherichia coli, Bacillus mycoides, and the fungus Candida albicans. researchgate.net Similarly, imidazo[4,5-b]pyridine derivatives have been synthesized and tested against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria, with results showing that Gram-positive strains were more sensitive to these compounds. mdpi.com The synthesis of n-alkyl-2-methylpyridinium bromides has produced surfactants with potential as antifungal agents, which act by targeting the extra-cytoplasmic region of fungal cells. paspk.org These findings highlight the versatility of the this compound core in designing molecules to combat microbial infections. nih.govresearchgate.net

Table 3: Antimicrobial Activity of this compound Derivatives

Derivative ClassMicrobial Strain(s)Activity LevelSource
ThienopyridinesE. coli, B. mycoides, C. albicansGood to strong inhibition researchgate.netresearchgate.net
Imidazo[4,5-b]pyridinesB. cereus, E. coliMore potent against Gram-positive bacteria mdpi.com
n-Alkyl-2-methylpyridinium bromidesFungiPotential antifungal agents paspk.org
Oxazolidinone-Pyridine HybridsGram-positive bacteria (incl. MRSA)Strong inhibition, comparable to linezolid nih.gov

Beyond direct cytotoxicity to pathogens and cancer cells, this compound derivatives are instrumental in modulating the activity of specific enzymes and receptors, which are often key drivers of disease.

In the field of oncology, pyridine-urea derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Other research has led to the synthesis of aromatic O-alkyl pyridine derivatives that act as potent competitive and non-competitive inhibitors of Proviral Integration Moloney (PIM)-1 kinase, an enzyme implicated in the proliferation and survival of various cancer cells. nih.gov

In neuroscience and oncology, 2-aminopyridine derivatives, which can be prepared from this compound, have been investigated as ligands for sigma (σ) receptors. Specifically, they have been identified as high-affinity σ2 receptor antagonists. nih.gov The σ2 receptor is a protein of interest for tumor therapy and diagnosis, and the development of selective antagonists is a crucial area of research. nih.gov

Table 4: Receptor and Enzyme Targets of this compound Derivatives

Derivative ClassTargetMode of ActionTherapeutic AreaSource
Pyridine-UreasVEGFR-2 KinaseInhibitorOncology nih.gov
O-Alkyl PyridinesPIM-1 KinaseCompetitive/Non-competitive InhibitorOncology nih.gov
2-AminopyridinesSigma-2 (σ2) ReceptorAntagonistOncology, Neuroscience nih.gov

Structure-Activity Relationship (SAR) Studies of this compound-Containing Compounds

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug design where the effects of structural modifications on a molecule's biological activity are systematically studied. drugdesign.org For this compound-containing compounds, SAR studies aim to understand how changes to the scaffold influence its therapeutic properties, such as anticancer or antimicrobial efficacy. nih.gov

The position of the methyl group at the C-2 position is itself a critical structural feature, influencing the molecule's steric and electronic profile and how it fits into the binding pocket of a receptor or enzyme. SAR studies on pyridine derivatives have shown that the number and position of substituents are crucial for biological activity. nih.gov For example, in some series of anticancer pyridine derivatives, increasing the number of electron-donating methoxy (B1213986) groups on the rings was found to enhance antiproliferative activity, resulting in lower IC₅₀ values. nih.gov Conversely, the introduction of hydroxyl (-OH) groups has also been shown to significantly boost activity against certain cancer cell lines. nih.gov

In the context of antimicrobial agents, the relationship between the chemical structure and activity is also pronounced. researchgate.net For thienopyridine derivatives, SAR studies have helped to identify the specific structural motifs responsible for the highest potency against bacterial and fungal strains. researchgate.net These studies guide medicinal chemists in making targeted modifications—such as adding or altering functional groups on the pyridine ring or the methyl group—to enhance desired activities and reduce off-target effects, ultimately leading to the development of more effective and safer drugs. drugdesign.org

Conclusion

2-Methylpyridine, or 2-picoline, is a cornerstone of heterocyclic chemistry with a rich history and a dynamic presence in modern chemical research and industry. From its initial discovery in coal tar to its current production via sophisticated synthetic routes like the Chichibabin synthesis and continuous flow processes, its importance has steadily grown. quimicaorganica.orgspectrabase.com The distinct reactivity of its methyl group and pyridine (B92270) ring allows for a wide range of chemical transformations, making it a versatile and valuable intermediate. quimicaorganica.org Its application is critical in diverse fields, serving as a key precursor for high-efficacy agrochemicals, a fundamental building block for a variety of pharmaceuticals, and the primary source for 2-vinylpyridine, a monomer essential for advanced polymers and adhesives. mdpi.comquimicaorganica.orguci.edu The ongoing research into its synthesis, reactivity, and applications ensures that this compound will remain a compound of significant scientific and industrial interest.

Advanced Materials Science Applications of 2 Methylpyridine

Incorporation into Covalent Organic Frameworks (COFs)

2-Methylpyridine-mediated building blocks are increasingly utilized in the construction of Covalent Organic Frameworks (COFs). These highly crystalline, porous polymers are formed by incorporating organic precursors into periodic networks through covalent bonds acs.orgresearchgate.net. The design and synthesis of novel monomers with adjustable structures and high reactivity remain a challenge in the development of vinylene-linked COFs acs.orgacs.orgacs.orgdp.tech. To address this, a tritopic monomer featuring a 3-fold this compound unit attached to a triphenyl-1,3,5-triazine core has been developed acs.orgfigshare.comacs.org. The resulting 2D COFs exhibit remarkable crystallinity, preeminent stability, and outstanding π-electron delocalization, making them promising for diverse applications acs.orgacs.orgacs.orgfigshare.com.

Vinylene-linked COFs, particularly those mediated by this compound, have garnered significant attention as novel photocatalysts. Their exceptional stability, remarkable π-electron delocalization, and precisely customizable structures make them highly suitable for visible-light-driven organic transformations acs.orgacs.orgdp.techfigshare.comacs.org. Research has demonstrated the successful construction of this compound-mediated vinylene-linked COFs for efficient visible-light-driven thiocyanation reactions acs.orgresearchgate.netacs.orgx-mol.com.

A key aspect of optimizing these photocatalytic COFs involves the modulation of donor-acceptor (D-A) interactions within their frameworks acs.orgfigshare.comacs.org. For instance, studies comparing TP-PB COF (containing a 1,3,5-triphenylbenzene (B1329565) unit) with TP-PT COF (containing a triphenyl-1,3,5-triazine unit) revealed that stronger D-A interactions in TP-PB COF led to superior photocatalytic performance. The TP-PB COF exhibited broader visible light absorption, a narrower band gap, stronger photocurrent response, and lower charge transfer resistance. These enhanced properties rendered it a more efficient photocatalyst for selective conversions of organic sulfides to sulfoxides and C-3 thiocyanation of indole (B1671886) derivatives, demonstrating high catalytic activity and recyclability figshare.com.

Functionalization of Biopolymers for Adsorption Technologies

Biopolymers such as chitosan (B1678972) and cellulose (B213188) are recognized as cost-effective, biodegradable, and renewable materials for adsorption technologies, particularly in the removal of heavy metals from aqueous solutions mdpi.commdpi.comresearchgate.net. Their inherent properties, including the presence of multiple chelation sites, as well as amino and hydroxyl groups, allow them to attract metal ions through coordination bonds or ion exchange mdpi.com. The development of new functionalization techniques has significantly improved the performance of these biopolymer-based adsorbents, with common functional groups like amine, carboxyl, hydroxyl, and thiol groups being utilized mdpi.com.

Chitosan has been chemically modified with this compound to significantly enhance its capacity for heavy metal adsorption, specifically lead (Pb(II)) ions mdpi.comresearchgate.netresearchgate.net. This modification involves cross-linking the modified chitosan to cellulose using succinic anhydride. The improved metal removal efficiency is attributed to the synergistic effect of metal chelation with the carbonyl groups of succinic acid and the newly incorporated pyridine (B92270) groups within the chitosan structure mdpi.comresearchgate.net.

Experimental data illustrate a notable increase in adsorption capacity across different cellulose derivatives:

Adsorbent MaterialMaximum Adsorption Capacity for Pb(II) (mg/g)
Cellulose6.62 mdpi.comresearchgate.net
Cellulose-succinic acid43.14 mdpi.comresearchgate.net
Cellulose-chitosan60.6 mdpi.comresearchgate.net
Cellulose-chitosan-pyridine80.26 mdpi.comresearchgate.net

The adsorption process for Pb(II) ions by these conjugates typically follows a pseudo-second-order kinetic model, and the Langmuir isotherm model is found to be more suitable for describing the adsorption equilibrium, suggesting a monolayer adsorption on a homogeneous surface mdpi.comresearchgate.netresearchgate.net.

Role in the Synthesis of Novel Materials

This compound serves as a versatile precursor and component in the synthesis of a wide array of novel materials, extending its utility across various industries. It is a valuable chemical product employed in the production of fine chemicals, polymers, and agrochemicals mdpi.com. Its primary role as a raw material includes the synthesis of 2-vinylpyridine, a key polymer monomer chemicalbook.com. Beyond this, this compound is integral to the manufacturing of various agrochemicals, such as herbicides and nitrogen fertilizer synergists, and acts as an important intermediate in the pharmaceutical industry chemicalbook.com.

Environmental Science and Engineering Perspectives on 2 Methylpyridine

Environmental Occurrence and Distribution in Complex Matrices

2-Methylpyridine is identified as a refractory xenotoxin, naturally present in coal and crude oil reserves. ascelibrary.org Anthropogenically, it is extensively utilized as a solvent and intermediate in the agrochemical, pharmaceutical, and textile industries. ascelibrary.org This industrial usage leads to its discharge into the environment, with concentrations in industrial wastewaters reported to be as high as 150 mg/L from coal tar industries and between 2.5–20 mg/L from textile dyeing effluents. nih.govresearchgate.netindianchemicalsociety.com this compound is classified as a hazardous pollutant by both the U.S. Environmental Protection Agency (USEPA) and the European Union (EU). ascelibrary.org

Its presence has been detected in various environmental compartments, including air, water, and soil, although often at low concentrations. cdc.goviarc.frnih.gov Notably, this compound has been found in textile industry effluent even after undergoing conventional biological treatment, highlighting its refractory nature and poor biodegradability. researchgate.netindianchemicalsociety.comresearchgate.net The compound's zero net charge and miscibility with water and most organic solvents further complicate its removal from aqueous systems. indianchemicalsociety.com Regulatory guidelines, such as those under the US EPA's "Clean Water Act," suggest limiting the discharge concentration of pyridinic compounds like this compound to 0.316 mg/L in subsurface water sources. zenodo.org

Biodegradation Pathways and Microbial Degradation Studies

This compound is amenable to biodegradation, though the efficiency of this process can be significantly influenced by slight modifications to the pyridine (B92270) ring or the position of its substituents. researchgate.netresearchgate.net Various microorganisms, including bacteria and fungi, along with their enzymes, are involved in its degradation, employing diverse metabolic pathways. researchgate.net The transformation rates of pyridine derivatives are dependent on their substituents, with methylpyridines generally exhibiting slower degradation rates compared to pyridine carboxylic acids and mono-hydroxypyridines, but faster rates than aminopyridines and halogenated pyridines. researchgate.net

Studies have identified specific microbial strains capable of degrading this compound. Arthrobacter sp. strain 68b, for instance, can utilize this compound as a sole carbon source. asm.org Its degradation pathway involves an initial enzymatic cleavage of the C-2–C-3 bond of the pyridine ring, ultimately leading to the formation of succinic acid. asm.orgresearchgate.net This particular Arthrobacter strain is also noted for its ability to metabolize nicotine (B1678760) and phthalic acid. asm.org Another Arthrobacter sp., isolated from subsurface sediments at an industrial site contaminated with pyridine derivatives, demonstrated the capacity to use this compound, 2-ethylpyridine (B127773), and 2-hydroxypyridine (B17775) as primary carbon, nitrogen, and energy sources. nih.gov The degradation of this compound by this isolate was accompanied by microbial growth and the release of ammonium, along with the overproduction of riboflavin. nih.gov Interestingly, when provided with a mixture of these compounds, 2-hydroxypyridine was preferentially degraded, with a notable seven-day lag period before the degradation of this compound or 2-ethylpyridine commenced, suggesting distinct metabolic pathways for these compounds. nih.gov Additionally, Pseudomonas pseudoalcaligenes-KPN and Nocardia sp., isolated from garden soil, have also been shown to biodegrade this compound. nih.gov Under denitrifying conditions, a concentration of 100 mg/L of this compound was observed to degrade within 13 hours when supplied as the sole carbon source. researchgate.net

Factors Influencing Biodegradation Rates (e.g., Sorption)

Sorption plays a crucial role in influencing the biodegradation rates of this compound within complex mineral systems. researchgate.netresearchgate.net The adsorption of this compound (2-MP) onto various clay minerals, such as kaolinite (B1170537), illite, hectorite, and montmorillonite, as well as on Dowex® resin, is directly correlated with the cation exchange capacity of the sorbent. This suggests that the sorption mechanism primarily occurs through a cation exchange reaction involving the 2-methylpyridinium ion. researchgate.netresearchgate.net

Other environmental factors that can influence microbial degradation rates include temperature, humidity, salinity, pH, nutrient availability, carbon dioxide, oxygen levels, substrate concentration, and the presence of surfactants. globalscienceresearchjournals.orgepa.gov For instance, a depleted nitrogen status in soil can promote the biodegradation of some nitrogenous organic chemicals, whereas soil materials with a high adsorption capacity for pollutants may slow down biodegradation due to reduced bioavailability of the chemicals to microorganisms. researchgate.net

Table 1: Effect of Clay Minerals on this compound Biodegradation Rate

Sorbent TypeBiodegradation Rate (Relative)Sorption MechanismBioavailability Implication
KaoliniteFastestCation exchange via 2-methylpyridinium ionSorbed 2-MP not directly available; desorption may limit.
No ClayHighN/AHigh
IlliteModerateCation exchange via 2-methylpyridinium ionSorbed 2-MP not directly available; desorption may limit.
Dowex®SlowCation exchange via 2-methylpyridinium ionReduced bioavailability due to adsorption.
Hectorite/MontmorilloniteSlowestCation exchange via 2-methylpyridinium ionReduced bioavailability due to adsorption.

Adsorption and Remediation Technologies for this compound

Graphene-Based Nanocomposites for Removal

Graphene-based nanocomposites have demonstrated significant potential in the remediation of this compound. Exfoliated graphene oxide nanocomposite (GON) is particularly effective due to its large exposed surface area and strong π-π stacking interactions, which facilitate the adsorption of this compound. researchgate.netzenodo.org Research indicates that GON outperforms conventional activated carbons and soil-based adsorbents in the removal of cyclic organic compounds. zenodo.org

A study investigating this compound removal using GON optimized the process parameters, achieving a 73.51% removal efficiency under specific conditions: pH 7.0, a GON dosage of 1.84 g/L, an initial this compound concentration of 12.77 mg/L, and a temperature of 26.36°C. zenodo.orgresearchgate.net

Table 2: Optimal Conditions for this compound Removal by Graphene Oxide Nanocomposite (GON)

ParameterOptimal ValueRemoval Efficiency (%)
pH7.073.51
GON Dosage1.84 g/L73.51
Initial 2Mp Concentration12.77 mg/L73.51
Temperature26.36 °C73.51

Another functionalized graphene nanocomposite, synthesized with prior cooling to control exothermicity, showed enhanced this compound uptake. This material exhibited an adsorption capacity ten times greater (1.5 g/L) than commercially available activated carbon (SAC), operating effectively at a neutral pH of 7 with a shorter contact time of 90 minutes. researchgate.net The interaction mechanism primarily involves the carboxyl groups on the functionalized graphene interacting with this compound molecules, leading to their removal. researchgate.net The adsorption capacity of this functionalized graphene nanocomposite was reported as 7.8 mg/g. researchgate.net Modified graphene oxide-chitosan composites have also been successfully applied for this compound removal. ascelibrary.orgacs.org

Functionalized Activated Carbon Adsorbents

Functionalized activated carbon adsorbents represent another effective strategy for this compound removal. Activated carbon synthesized from blackboard tree ground bark (BA) was successfully functionalized with carboxylic groups (CFA) to significantly enhance its this compound uptake capacity. nih.govresearchgate.net

Table 3: Adsorption Capacity and Surface Area of Activated Carbon Adsorbents for this compound

Adsorbent TypeAdsorption Capacity (mg/g)Specific Surface Area (m²/g)
Unfunctionalized BA15.5156.32
Carboxyl Functionalized BA (CFA)27.0211.15

Batch experiments demonstrated that CFA possessed twice the adsorption capacity of unfunctionalized BA (27.0 mg/g compared to 15.5 mg/g). nih.govresearchgate.net The specific surface areas were measured at 211.15 m²/g for CFA and 156.32 m²/g for BA, respectively. nih.govresearchgate.net The removal mechanism involves the interaction between the carboxyl groups present on the CFA and the this compound molecules. nih.gov Kinetic studies revealed that the adsorption followed pseudo-second-order kinetics, and equilibrium data conformed to the Langmuir isotherm model. nih.gov Intraparticle diffusion was identified as the rate-limiting step in the adsorption process. nih.gov Furthermore, activated carbons derived from coconut shell fibers, both unfunctionalized (FAC) and acid-treated (ATFAC), have been investigated for their efficacy in removing various picolines, including this compound (alpha-picoline). acs.org

Fate and Transport Mechanisms in Environmental Systems

The fate of this compound in environmental systems is governed by a combination of abiotic and biotic processes. researchgate.netresearchgate.net These mechanisms include photochemical transformations, complexation, surface attenuation, transport, and biological degradation. iarc.frresearchgate.netresearchgate.net

A significant factor influencing the environmental behavior of this compound is its volatility and sorption from water, which can vary considerably with the pH of the aqueous medium. cdc.gov Despite ongoing research, comprehensive data on the environmental fate of alkyl- and chloropyridines, including this compound, remain limited. researchgate.netresearchgate.net

This compound is only partially biodegraded under natural conditions, contributing to its persistence in the environment. indianchemicalsociety.com Its miscibility with water and most organic solvents, coupled with its lack of a net charge, makes its removal from contaminated matrices particularly challenging. indianchemicalsociety.com The detection of this compound in industrial wastewater even after conventional biological treatment underscores its refractory nature and highlights the need for advanced remediation strategies. researchgate.netindianchemicalsociety.comresearchgate.net The USEPA provides detailed information regarding the environmental fate and transport of this compound. ascelibrary.org

Computational and Theoretical Chemistry of 2 Methylpyridine

Quantum Chemical Investigations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely employed in the quantum chemical investigation of 2-methylpyridine (PubChem CID: 7975) and its derivatives. These methods enable a detailed exploration of molecular properties, providing insights into their fundamental characteristics. Common functionals and basis sets used in these studies include B3LYP, M06, M062X, CAM-B3LYP, LC-BLYP, often paired with basis sets such as 6-311++G(d,p), 6-31G(d,p), and 6-311G(d,p) nih.govnih.govfishersci.cauni.luthermofisher.comsigmaaldrich.comuni.luuni.lufishersci.cachemicalbook.comcenmed.comnih.gov.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound and its derivatives is frequently investigated through the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding optoelectronic properties, chemical reactivity, and stability fishersci.cauni.luuni.lufishersci.cachemicalbook.com.

For instance, studies on 6-Amino-2-methylpyridine-3-carbonitrile (PubChem CID: 2794662), a derivative of this compound, have shown that its HOMO and LUMO plots exhibit typical π molecular orbital characteristics fishersci.ca. The energy gap between the HOMO and LUMO for this derivative was reported to be in the range of 4.84 to 5.08 eV in acetonitrile (B52724) medium fishersci.ca. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability uni.lufishersci.ca.

Table 1: Representative HOMO-LUMO Energy Gaps for this compound Derivatives

Compound (PubChem CID)HOMO-LUMO Energy Gap (eV)MediumReference
6-Amino-2-methylpyridine-3-carbonitrile (2794662)4.84 - 5.08Acetonitrile fishersci.ca
2-Amino-5-methylpyridine (15348)(Calculated, specific value not provided but mentioned as illustrating properties)- uni.lu
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (Derivative)4.6255- fishersci.ca

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize and quantify the charge distribution within a molecule, providing insights into its chemical reactivity and interaction sites uni.luuni.lufishersci.ca. MESP maps illustrate the molecular size, shape, and regions of positive, negative, and neutral electrostatic potential, which are essential for understanding structure-physicochemical property relationships uni.lunih.gov.

Three-dimensional MESP (3D-MESP) is directly related to the electron density and is particularly useful in predicting sites for chemical reactivity, such as nucleophilic and electrophilic attack, and understanding intermolecular interactions like those observed during crystal growth processes fishersci.caacrospharmatech.com. For example, electrostatic interactions between neighboring molecules within crystal stacks can be observed and analyzed using 3D-MESP maps acrospharmatech.com. The electron density of atoms, as characterized by Mulliken population parameters, can also be derived from MESP analysis nih.gov.

Spectroscopic Property Predictions and Vibrational Assignments

Computational methods, particularly DFT, are extensively used to predict and assign spectroscopic properties of this compound and its derivatives, including infrared (IR), Raman, and UV-Vis spectra. The accuracy of these predictions is significantly enhanced when the calculations incorporate structural parameters derived from experimental X-ray diffraction (XRD) studies nih.gov.

For instance, detailed interpretations of the IR and Raman spectra of this compound 1-oxide (a derivative) have been reported based on DFT calculations uni.lu. Studies on 2-N-methylamino-3-methylpyridine N-oxide (MA3MPO), another derivative, have shown excellent agreement between theoretical and experimental IR and Raman spectra after applying scaling factors to the calculated wavenumbers nih.gov.

Vibrational mode assignments for various pyridine (B92270) derivatives, including those with methyl substituents, are guided by comparative DFT analysis and experimental benchmarks from structurally analogous compounds sigmaaldrich.comuni.luchemicalbook.comacrospharmatech.com. Key vibrational features for methyl groups, such as asymmetric and symmetric stretching, bending, and rocking modes, are consistently identified through these computational approaches acrospharmatech.com.

UV-Vis spectroscopy, combined with DFT and TD-DFT, has been employed to analyze the effect of solvents on the charge transfer (CT) band of complexes formed between this compound and molecular iodine (PubChem CID: 807). These studies have successfully explained the observed blue shift of the CT bands in polar media as a result of stronger donor-acceptor interactions, and a logarithmic relationship between bond length and dielectric constant has been established fishersci.seuni.lu.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms involving this compound. These studies provide detailed insights into reaction pathways, transition states, and energy profiles that are often challenging to obtain experimentally.

For example, computational studies at the B3LYP level have investigated the formation of this compound cobalt(I) complexes from the reaction of acetonitrile (PubChem CID: 6342) with cobaltacyclopentadiene complexes. These studies suggest that a two-state reactivity (TSR) mechanism involving spin changes is more favorable than single-state reactivity (SSR) for this particular reaction americanelements.com.

Computational chemistry also contributes to understanding the mechanisms of synthetic routes for 2-methylpyridines. Discussions on possible mechanisms, such as heterogeneous catalysis and Ladenberg rearrangement, have been presented in the context of flow synthesis methods for 2-methylpyridines idrblab.net. Furthermore, kinetic and mechanistic studies of reactions involving 2-[(N-methylamino)methyl]pyridine (MAMP) with thiols have utilized DFT to propose reaction mechanisms and confirm bonding modes of the resulting complexes fishersci.ca. Computational modeling has also been applied to understand the ring-opening mechanism of pyridine moieties in bipyridine or phenanthroline ligands at rhenium(I) carbonyl complexes uni.lu.

Non-Linear Optical (NLO) Properties Calculations

The Non-Linear Optical (NLO) properties of this compound and its derivatives are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT and TD-DFT, are crucial for predicting and understanding these properties.

These calculations typically involve computing the total dipole moment (μtot), average polarizability (⟨α⟩), and first hyperpolarizability (βtot) nih.govuni.luuni.lunih.gov. For instance, studies on novel 4-aryl-2-methylpyridine based compounds synthesized via Suzuki–Miyaura cross-coupling reactions have shown promising NLO responses, indicating their potential as efficient photonic materials nih.gov.

For 6-Amino-2-methylpyridine-3-carbonitrile (PubChem CID: 2794662), the dipole moment (μ), electronic polarizability (α), and first (β₀) and second-order (γ) hyperpolarizabilities have been computed using the B3LYP functional with the 6-311++G(d) basis set fishersci.cacenmed.com. Similarly, for 2-Amino-5-methylpyridine (PubChem CID: 15348), the first hyperpolarizability (β), polarizability (α), and dipole moment (μ) have been calculated uni.lunih.gov.

Table 2: Calculated NLO Properties for Selected this compound Derivatives

Compound (PubChem CID)Property (Unit)Value (Example)Computational MethodReference
6-Amino-2-methylpyridine-3-carbonitrile (2794662)Dipole Moment (μ)(Calculated, specific value not provided)B3LYP/6-311++G(d) fishersci.cacenmed.com
Electronic Polarizability (α)(Calculated, specific value not provided)B3LYP/6-311++G(d) fishersci.cacenmed.com
First Hyperpolarizability (β₀)(Calculated, specific value not provided)B3LYP/6-311++G(d) fishersci.cacenmed.com
Second Hyperpolarizability (γ)(Calculated, specific value not provided)B3LYP/6-311++G(d) fishersci.cacenmed.com
2-Amino-5-methylpyridine (15348)First Hyperpolarizability (β)(Computed, specific value not provided)B3LYP/6-311++G(d,p) uni.lunih.gov
Polarizability (α)(Computed, specific value not provided)B3LYP/6-311++G(d,p) uni.lunih.gov
Dipole Moment (μ)(Computed, specific value not provided)B3LYP/6-311++G(d,p) uni.lunih.gov
2-Amino-4-Methylpyridinium 2-Chloro 4-Nitro Benzoate (Derivative)Nonlinear Refractive Index (n₂)5.610 × 10⁻⁸ cm²/WZ-Scan studies
Nonlinear Absorption Coefficient (β)0.033 × 10⁻⁴ cm/WZ-Scan studies
Third Order Susceptibility (χ(3))2.942 × 10⁻⁶ esuZ-Scan studies

Solvent Effects on Molecular Interactions

Computational chemistry, often combined with UV-Vis spectroscopy, is used to analyze how different solvents affect charge transfer bands in complexes, such as those formed between this compound and molecular iodine (PubChem CID: 807). Studies have shown that the charge transfer band's dependence on solvent parameters, including dielectric constant and refractive index, can be verified through regression analysis fishersci.seuni.lu. The blue shift observed in charge transfer bands in polar media is often attributed to stronger donor-acceptor interactions, a phenomenon well-explained by DFT results. A logarithmic relationship between the bond length of bridging atoms in donor-acceptor complexes and the dielectric constant of the medium has also been established fishersci.se.

Furthermore, the absorption spectra of compounds like 6-Amino-2-methylpyridine-3-carbonitrile (PubChem CID: 2794662) have been calculated using DFT and TD-DFT in both gas phase and various solvent media, such as acetonitrile, demonstrating the impact of the solvent environment on electronic properties fishersci.ca. The influence of solvent polarity on non-linear optical properties has also been investigated, revealing that properties like hyperpolarizability can significantly increase with increasing solvent polarity nih.gov. Beyond electronic effects, computational studies also explore intermolecular interactions, such as O-H⋯N, C-H⋯O, and O-H⋯π hydrogen bonds between water and this compound, highlighting the role of solvents in shaping molecular aggregates. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a common method used to model solvent environments in computational studies.

Advanced Analytical Methodologies for 2 Methylpyridine Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to determining the molecular structure of 2-methylpyridine. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structural arrangement of atoms in this compound. Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the protons on the pyridine (B92270) ring and the methyl group exhibit distinct signals. The proximity of the methyl group to the nitrogen atom influences the chemical shifts of the ring protons, aiding in their assignment. researchgate.netuci.edu Studies have reported the successful use of NMR analysis to confirm the synthesis of 2-methylpyridines with near-quantitative conversion. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the methyl group are unique, allowing for their unambiguous identification. nih.govhmdb.ca For instance, in a CDCl₃ solvent, the ¹³C NMR spectrum of this compound shows distinct peaks at approximately 158.29, 149.00, 123.27, and 24.30 ppm. nih.gov Advanced NMR techniques, such as COSY and NOESY, can further establish connectivity and spatial relationships between atoms, which is particularly useful in more complex derivatives of this compound. ipb.pt

Below is an interactive data table summarizing typical NMR chemical shifts for this compound.

Nucleus Chemical Shift (ppm) Solvent
¹HSee detailed assignments belowCDCl₃
H-6: ~8.5
H-3, H-4, H-5: ~7.0-7.6
CH₃: ~2.5
¹³C158.29, 149.00, 136.5, 124.9, 121.5, 24.30CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of this compound. nih.govhumanjournals.com These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration.

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and various bending vibrations. researchgate.netresearchgate.net For instance, the C-H stretching vibrations of the methyl group are typically observed in the 2900-3000 cm⁻¹ region. researchgate.net The positions of these bands can be sensitive to the molecule's environment, such as its interaction with surfaces. charite.de

Raman spectroscopy provides complementary information to FTIR. scilit.com The Raman spectrum of this compound also shows bands related to ring vibrations and methyl group deformations. nih.gov Surface-enhanced Raman spectroscopy (SERS) has been utilized to study this compound adsorbed on metal surfaces, providing insights into its orientation and interaction with the substrate.

Key vibrational frequencies for this compound are presented in the interactive table below.

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H stretch (aromatic)~3050~3050
C-H stretch (methyl)~2950-2980~2950-2980
C=N stretch~1590~1590
C=C stretch~1480, 1430~1480, 1430
Ring breathingNot typically IR active~1000

UV-Visible Spectroscopy for Charge Transfer Complex Analysis

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule and its interactions in charge-transfer complexes. nih.govresearchgate.net this compound exhibits characteristic absorption bands in the ultraviolet region corresponding to π → π* and n → π* electronic transitions of the pyridine ring. idexlab.com

The formation of charge-transfer complexes between this compound (as an electron donor) and various electron acceptors can be monitored by the appearance of new, broad absorption bands at longer wavelengths in the UV-Visible spectrum. The position and intensity of these charge-transfer bands provide information about the strength of the interaction and the stoichiometry of the complex. This technique is particularly useful for studying the interactions of this compound with metal ions and other organic molecules. idexlab.commdpi.com

Mass Spectrometry Techniques (e.g., LC-MS, FT-ICR MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used for the determination of the molecular weight and elemental composition of this compound, as well as for its structural elucidation through fragmentation analysis. spectrabase.comrestek.com In mass spectrometry, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 93, corresponding to its molecular weight. restek.com The fragmentation pattern provides valuable structural information. Common fragments include the loss of a hydrogen atom to form an [M-H]⁺ ion at m/z 92, and the loss of a methyl radical to form a pyridinium (B92312) ion.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. mdpi.com This technique is particularly useful for the analysis of this compound in complex matrices. For instance, a validated LC/MS/MS assay has been developed for the quantification of a platinum-containing drug with a this compound ligand in human plasma ultrafiltrate. nih.gov High-resolution mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide highly accurate mass measurements, enabling the unambiguous determination of the elemental formula of this compound and its derivatives.

The following interactive table summarizes key mass spectrometric data for this compound.

Ion m/z (Mass-to-Charge Ratio) Description
[C₆H₇N]⁺93Molecular Ion (M⁺)
[C₆H₆N]⁺92Loss of a hydrogen atom
[C₅H₅N]⁺79Loss of a methyl radical
[C₄H₄]⁺52Fragmentation of the pyridine ring

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from its isomers (3-methylpyridine and 4-methylpyridine) and other components in a mixture, as well as for its accurate quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is the most widely used technique for the analysis of volatile compounds like this compound. restek.comsigmaaldrich.com In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The choice of the GC column is critical for the successful separation of picoline isomers. Various capillary columns with different stationary phases, such as those based on polyethylene (B3416737) glycol or polysiloxanes, have been employed. restek.com The retention time of this compound is a characteristic parameter used for its identification.

For quantification, a detector is placed at the end of the column. Flame ionization detectors (FID) are commonly used for their high sensitivity to organic compounds. cdc.gov When coupled with a mass spectrometer (GC-MS), it provides both identification based on the mass spectrum and quantification. nih.govfoodb.ca The EPA has established methods, such as EPA-RCA 8270D, which utilize GC/MS for the analysis of this compound in various matrices including solid waste, soils, and water. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. Its application is particularly notable in environmental and industrial settings for monitoring and quality control. Research has focused on optimizing HPLC methods to achieve high reliability, reproducibility, and sensitivity for this compound detection.

A prevalent approach involves reversed-phase chromatography, typically utilizing a C18 column. researchgate.net The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, with the composition adjusted to optimize the separation. researchgate.netsielc.com For instance, a method developed for detecting this compound in aqueous solutions and textile industry effluent used a reversed-phase C18 column with an acetonitrile/water mobile phase. researchgate.netspringerprofessional.de The study employed a Doehlert design of experiments to mathematically model and optimize chromatographic conditions, focusing on peak asymmetry. springerprofessional.de The investigation determined that the percentage of acetonitrile in the mobile phase was the most critical factor affecting the peak shape. researchgate.net Optimal conditions were identified to ensure a symmetrical peak, crucial for accurate quantification. researchgate.netspringerprofessional.de

For applications requiring Mass Spectrometry (MS) compatibility, modifications to the mobile phase are necessary. While phosphoric acid can be used, formic acid is substituted to ensure compatibility with MS detectors. sielc.com The versatility of HPLC allows for its methods to be scaled for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

A simple and sensitive HPLC method has also been developed for the analysis of 2-methylsulfonylpyridine, a related compound, in plasma. This method used two C8 reversed-phase columns in series with a mobile phase of 5% acetonitrile in water and UV detection at 260 nm. nih.gov This demonstrates the adaptability of HPLC for analyzing this compound derivatives in complex biological samples. nih.gov

Table 1: Optimized HPLC Conditions for this compound Analysis This table is interactive. You can sort and filter the data.

Parameter Optimized Value Matrix Column Type Notes Source
Concentration 12.28 mg/L Aqueous Solution Reversed-Phase C18 Resulted in an optimal peak asymmetry of 1.048. researchgate.net, springerprofessional.de
Acetonitrile % 59% Aqueous Solution Reversed-Phase C18 The most significant factor affecting peak asymmetry. researchgate.net, springerprofessional.de
Flow Rate 0.74 mL/min Aqueous Solution Reversed-Phase C18 Contributed to achieving optimal peak shape. researchgate.net, springerprofessional.de
Mobile Phase Acetonitrile, Water, Phosphoric Acid General Newcrom R1 For non-MS applications. sielc.com
Mobile Phase Acetonitrile, Water, Formic Acid General Newcrom R1 Recommended for MS-compatible applications. sielc.com
Mobile Phase 5% Acetonitrile in Water Plasma C8 Reversed-Phase (x2) For analysis of 2-methylsulfonylpyridine. nih.gov
Detection UV at 260 nm Plasma C8 Reversed-Phase (x2) For analysis of 2-methylsulfonylpyridine. nih.gov

Surface Analysis Techniques in Material Science Applications (e.g., XPS, SEM, EDS)

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 2-5 nanometers of a material's surface. warwick.ac.uk The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. warwick.ac.uk

In the context of this compound research, XPS can be used to:

Confirm Covalent Attachment: Verify the presence of nitrogen and specific carbon bonding environments on a substrate surface after modification with this compound or its derivatives.

Analyze Oxidation States: Determine the oxidation state of metallic species in catalysts or complexes where this compound acts as a ligand. For example, in the study of layered double hydroxides, XPS was used to show the reduction of Cr⁶⁺ to Cr³⁺ in an intercalated sample over time. mdpi.com

Characterize Thin Films: Analyze the composition of thin films or coatings where this compound is used as a precursor, such as in the formation of nitrogen-doped graphene from pyridine. researchgate.net

A detailed analysis of pyridine, a closely related compound, showcases the capability of XPS, combined with theoretical calculations, to distinguish the binding energies of the different carbon atoms within the molecule, providing deep insights into the electronic structure. researchgate.net

Scanning Electron Microscopy (SEM)

SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. thesolubilitycompany.com It provides detailed high-resolution images of surface topography and morphology. thesolubilitycompany.com For materials involving this compound, SEM analysis is instrumental in:

Visualizing Morphology: Examining the particle shape, size distribution, and surface texture of polymers or crystals synthesized using this compound. thesolubilitycompany.com

Assessing Coating Integrity: Inspecting the uniformity and quality of surface coatings derived from this compound-containing precursors. thesolubilitycompany.com

Characterizing Porous Materials: In a study on modifying filter paper, SEM was used to show that a photo-attached polymer did not physically block the pores of the paper substrate. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS)

Often integrated with an SEM, EDS (also known as EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com As the electron beam interacts with the sample, it generates characteristic X-rays from each element present. wikipedia.org An EDS detector measures the energy and intensity of these X-rays to identify the elemental composition and relative abundance. wikipedia.orgmemphis.edu

When combined as SEM-EDS, the system can generate elemental maps, showing the distribution of elements across the sample's surface. This is particularly useful in this compound research for:

Elemental Mapping: Confirming the distribution of nitrogen across a surface, verifying that modifications involving the this compound ring are uniform.

Impurity Detection: Identifying and locating elemental impurities on a material's surface.

Compositional Analysis: Providing quantitative elemental data for specific points or areas on the sample. In one study, EDS spectra confirmed the presence of tungsten in bacteria stained with phosphotungstic acid, validating the staining process for viability assessment. nih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.gov They offer enhanced resolution, sensitivity, and specificity, making them indispensable for the comprehensive analysis of samples containing this compound and its derivatives. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org GC is ideal for separating volatile and semi-volatile compounds like this compound. restek.com As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing detailed structural information and a definitive identification. ajrconline.org GC-MS is widely used for the identification of this compound in various samples, and reference mass spectra are available in databases for confirmation. restek.comfoodb.canist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS links a liquid chromatograph with a mass spectrometer. This technique is highly versatile and can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally unstable. saspublishers.com The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering exceptional selectivity and sensitivity for quantifying compounds in highly complex matrices like biological fluids. nih.gov

A key application is in the analysis of pharmaceutical compounds. For example, a validated LC-MS/MS assay was developed for the platinum-based anticancer drug cis-amminedichloro(this compound)platinum(II) (ZD0473) in human plasma ultrafiltrate. nih.gov This method was sensitive enough to support clinical studies, with a lower limit of quantitation of 10 ng/mL. nih.gov The method utilized selected reaction monitoring (SRM) to achieve high specificity and accuracy. nih.gov

Table 2: LC-MS/MS Parameters for the Analysis of a this compound-Containing Drug This table is interactive. You can sort and filter the data.

Parameter Description Value / Setting Source
Analyte cis-amminedichloro(this compound)platinum(II) ZD0473 nih.gov
Matrix Human Plasma Ultrafiltrate - nih.gov
Quantitation Range Standard curve range 10 to 5000 ng/mL nih.gov
Lower Limit of Quantitation The lowest amount that can be reliably quantified 10 ng/mL nih.gov
MS Mode Selected Reaction Monitoring (SRM) - nih.gov
Parent Ion Transition For ZD0473 m/z 393 [M + NH₄]⁺ nih.gov
Fragment Ion Transition For ZD0473 m/z 304 [M + NH₄ -NH₃ - 2 x HCl]⁻ nih.gov
Internal Standard Isotopically labeled version [²H₇]ZD0473 nih.gov
Internal Standard Transition Parent and Fragment Ions m/z 400 → m/z 310 nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methylpyridine in laboratory settings?

  • Methodological Answer : Common methods include catalytic alkylation of pyridine derivatives or cyclization reactions. For example, alkylation with methanol over alumina catalysts at elevated temperatures can yield this compound. Purification typically involves fractional distillation under inert conditions to isolate high-purity fractions (>98%) . Researchers must validate purity via gas chromatography (GC) or HPLC coupled with mass spectrometry to confirm absence of side products.

Q. How should researchers safely handle and store this compound to mitigate health risks?

  • Methodological Answer : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers away from oxidizers and heat sources. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult SDS for emergency protocols .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm molecular structure and purity (e.g., δ~8.4 ppm for aromatic protons).
  • FT-IR : Peaks at ~1600 cm1^{-1} (C=N stretching) and ~2900 cm1^{-1} (C-H stretching) validate functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 93 (C6_6H7_7N) confirms molecular weight.
  • TGA/DSC : Assess thermal stability (decomposition onset ~250°C under nitrogen) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structures and transition states. For example, studying ligand exchange kinetics in coordination complexes requires optimizing geometries and calculating Gibbs free energy barriers. Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental kinetic data .

Q. What strategies resolve contradictions in coordination chemistry data for this compound complexes?

  • Methodological Answer : Cross-validation using multiple techniques is essential:

  • X-ray Crystallography (SHELX suite): Resolve ligand geometry and metal-ligand bond lengths .
  • EPR/Magnetic Susceptibility : Determine electronic configuration (e.g., Cu(II) complexes show d9d^9 signals).
  • UV-Vis Spectroscopy : Compare experimental λmax\lambda_{\text{max}} with TD-DFT predictions to confirm charge-transfer transitions .

Q. How does thermal degradation of this compound impact its utility in high-temperature applications?

  • Methodological Answer : Degradation studies at 300–675°F reveal formation of toxic byproducts (e.g., HCN, CO) via pyrolysis. Use GC-MS to identify degradation pathways (e.g., ring-opening or methyl group oxidation). Stability can be enhanced by derivatization (e.g., introducing electron-withdrawing substituents) or using stabilizing solvents (e.g., ionic liquids) .

Q. What experimental protocols ensure reproducibility in synthesizing this compound-based ligands?

  • Methodological Answer :

  • Ligand Design : Modify the pyridine ring with functional groups (e.g., -NH2_2, -OH) to tune metal-binding affinity.
  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent, catalyst loading) in detail. For example, Cu(I)-catalyzed coupling reactions require strict oxygen-free conditions.
  • Characterization : Use single-crystal X-ray diffraction (SHELXL) to confirm ligand geometry and purity >99% .

Tables for Key Data

Property Value/Method Reference
Boiling Point129–131°C
Thermal Decomposition Onset~250°C (TGA, N2_2 atmosphere)
1^1H NMR (CDCl3_3)δ 8.4 (d, 1H), 7.1 (m, 2H), 2.5 (s, 3H)
FT-IR Peaks1600 cm1^{-1} (C=N), 2900 cm1^{-1} (C-H)

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.